5-chloro-N-(7-propyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)thiophene-2-carboxamide
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Overview
Description
5-chloro-N-(7-propyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)thiophene-2-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives. This compound is characterized by its unique structure, which includes a thiophene ring, a dioxolo ring, and a benzothiazole moiety.
Preparation Methods
The synthesis of 5-chloro-N-(7-propyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiazole Moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzothiazole ring.
Introduction of the Dioxolo Ring: The dioxolo ring is introduced through a cyclization reaction involving suitable diol precursors.
Attachment of the Thiophene Ring: The thiophene ring is attached via a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Final Functionalization:
Chemical Reactions Analysis
5-chloro-N-(7-propyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Coupling Reactions: The thiophene ring allows for coupling reactions, such as the Suzuki-Miyaura coupling, to introduce various functional groups.
Scientific Research Applications
5-chloro-N-(7-propyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as a pharmacophore in the development of new drugs, particularly for its anticonvulsant and anti-inflammatory properties.
Materials Science: The unique structural features of this compound make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It is used in biological studies to investigate its interactions with various biomolecules and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 5-chloro-N-(7-propyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound is known to interact with enzymes and receptors in the body, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its interaction with neurotransmitter receptors may contribute to its anticonvulsant properties .
Comparison with Similar Compounds
5-chloro-N-(7-propyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)thiophene-2-carboxamide can be compared with other benzothiazole derivatives, such as:
Benzothiazole: A simpler structure with a wide range of applications in medicinal chemistry.
2-Aminobenzothiazole: Known for its use in the synthesis of various pharmaceuticals.
6-chloro-2-aminobenzothiazole: Similar in structure but lacks the dioxolo and thiophene rings, making it less versatile in certain applications.
The uniqueness of this compound lies in its complex structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Biological Activity
5-Chloro-N-(7-propyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)thiophene-2-carboxamide is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, drawing from diverse research findings and case studies.
Synthesis
The synthesis of this compound typically involves the reaction of thiophene-2-carboxylic acid derivatives with appropriate amines and chlorinated benzothiazole derivatives. The incorporation of the dioxole moiety enhances its biological profile.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Anticancer Activity : Many benzothiazole derivatives have shown promising results in inhibiting tumor growth across various cancer cell lines.
- Antibacterial Properties : Some studies suggest that these compounds possess significant antibacterial activity against pathogens such as Staphylococcus aureus.
- Antiviral Effects : Certain structural modifications have been linked to enhanced antiviral activity.
Anticancer Activity
A study evaluating similar benzothiazole derivatives reported that compounds exhibited cytotoxic effects on multiple human cancer cell lines. For instance, a related compound demonstrated an IC50 value comparable to that of cisplatin in inhibiting tumor growth .
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | MDA-MB-231 (breast) | TBD |
Related Compound | NUGC-3 (gastric) | 10.5 |
Antibacterial Activity
The antibacterial efficacy of benzothiazole derivatives has been documented in various studies. For example, a derivative showed minimum inhibitory concentration (MIC) values ranging from 3.9 to 31.5 µg/mL against Staphylococcus aureus .
Compound | Target Bacteria | MIC (µg/mL) |
---|---|---|
This compound | Staphylococcus aureus | TBD |
Related Compound | Escherichia coli | 15 |
Antiviral Activity
Research into the antiviral properties of benzothiazole derivatives suggests that modifications at specific positions on the benzothiazole ring can significantly enhance activity against viral infections. The structure–activity relationship (SAR) indicates that certain substitutions lead to increased potency .
Case Studies
- Cytotoxicity Assay : A recent study tested a series of benzothiazole derivatives for their cytotoxic effects on various cancer cell lines. The results indicated that the presence of a dioxole moiety was crucial for enhancing anticancer activity.
- Antimicrobial Testing : In vitro tests conducted on derivatives similar to this compound demonstrated significant antibacterial activity against Gram-positive bacteria.
Properties
IUPAC Name |
5-chloro-N-(7-propyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3S2/c1-2-5-19-9-6-10-11(22-8-21-10)7-13(9)24-16(19)18-15(20)12-3-4-14(17)23-12/h3-4,6-7H,2,5,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QISWPSGRIOYBTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC3=C(C=C2SC1=NC(=O)C4=CC=C(S4)Cl)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.